molecular formula C32H36N2O8 B14177938 N,O-Bis(carbobenzyloxy)tyrosylleucine methyl ester CAS No. 7641-11-4

N,O-Bis(carbobenzyloxy)tyrosylleucine methyl ester

Cat. No.: B14177938
CAS No.: 7641-11-4
M. Wt: 576.6 g/mol
InChI Key: RVZRFXQNUIMNED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Bis(carbobenzyloxy)tyrosylleucine methyl ester typically involves the protection of the amino and hydroxyl groups of tyrosine and leucine, followed by esterification. The reaction conditions often include the use of protecting groups such as carbobenzyloxy (Cbz) and the use of reagents like dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods

The compound is usually synthesized in small quantities for specific research purposes .

Chemical Reactions Analysis

Types of Reactions

N,O-Bis(carbobenzyloxy)tyrosylleucine methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the removal of protecting groups, resulting in the formation of free amino acids .

Scientific Research Applications

N,O-Bis(carbobenzyloxy)tyrosylleucine methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,O-Bis(carbobenzyloxy)tyrosylleucine methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,O-Bis(carbobenzyloxy)tyrosylleucine methyl ester include:

Uniqueness

This compound is unique due to its specific combination of protective groups and ester functionality, which makes it a valuable intermediate in synthetic chemistry and research .

Properties

CAS No.

7641-11-4

Molecular Formula

C32H36N2O8

Molecular Weight

576.6 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]pentanoate

InChI

InChI=1S/C32H36N2O8/c1-22(2)18-28(30(36)39-3)33-29(35)27(34-31(37)40-20-24-10-6-4-7-11-24)19-23-14-16-26(17-15-23)42-32(38)41-21-25-12-8-5-9-13-25/h4-17,22,27-28H,18-21H2,1-3H3,(H,33,35)(H,34,37)

InChI Key

RVZRFXQNUIMNED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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